Estradiol hexahydrobenzoate
Overview
Description
Estradiol hexahydrobenzoate is a derivative of estradiol, a potent and ubiquitous estrogen steroid hormone involved in various bodily functions, particularly in the reproductive system. Research has extensively explored estradiol derivatives for their various biological activities, binding affinities, and chemical properties.
Synthesis Analysis
The synthesis of estradiol derivatives involves complex organic reactions, aiming to modify the structure and improve the biological activity of the hormones. A common approach includes coupling reactions and the use of protective groups to obtain the desired derivatives efficiently. For instance, estradiol-3-benzoate, a related compound, can be chemically modified and bound to polymers, showcasing the diverse synthetic strategies employed in the development of estradiol derivatives (Zovko et al., 2004).
Molecular Structure Analysis
Estradiol derivatives, including Estradiol hexahydrobenzoate, exhibit specific molecular structures that are crucial for their biological activity. The molecular structure influences the compound's receptor binding and its pharmacological profile. Research has shown that the orientation of substituents in the estradiol molecule, such as in the 16-alpha position, significantly affects its interaction with the estrogen receptor (Fevig et al., 1988).
Scientific Research Applications
Menopausal Hormone Therapy and Gynecological Disorders
- Scientific Field : Endocrinology and Gynecology .
- Application Summary : EHHB was used for indications such as menopausal hormone therapy and gynecological disorders . It was given by injection into muscle at regular intervals, for instance once every few weeks .
- Methods of Application : EHHB was marketed in France in a 5 mg/mL oil solution in ampoules for intramuscular injection at regular intervals .
- Results or Outcomes : The medication was effective in treating menopausal symptoms and gynecological disorders, but specific quantitative data or statistical analyses were not provided .
Feminizing Hormone Therapy in Transgender Women
- Scientific Field : Endocrinology and Transgender Health .
- Application Summary : Use of EHHB for feminizing hormone therapy in transgender women has been reported .
- Methods of Application : The medication was administered by intramuscular injection .
- Results or Outcomes : The medication was effective in feminizing hormone therapy in transgender women, but specific quantitative data or statistical analyses were not provided .
Inhibition of Hepatitis B Virus (HBV)
- Scientific Field : Virology .
- Application Summary : Estradiol benzoate was identified as a novel anti-HBx agent. It also markedly reduced the production of HBeAg, HBsAg, HBV pgRNA, and HBV DNA in a dose-dependent manner, suggesting that estradiol benzoate could be an anti-HBV agent .
- Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
- Results or Outcomes : Docking model results revealed that estradiol benzoate binds to HBx at TRP87 and TRP107. The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .
Treatment of Functional Uterine Bleeding
- Scientific Field : Gynecology .
- Application Summary : EHHB has been used in the treatment of functional uterine bleeding .
- Methods of Application : A combination of 3 mg EHHB, 75 mg hydroxyprogesterone caproate, and 100 mg testosterone hexahydrobenzoate in 2 mL oil solution provided in ampoules has been marketed under the brand name Trinestril AP in Brazil .
- Results or Outcomes : The medication was effective in treating functional uterine bleeding, but specific quantitative data or statistical analyses were not provided .
Neuroprotective Effects
- Scientific Field : Neuroscience .
- Application Summary : Due to its neuroprotective effects, estrogen protects the brain against dementia and complications of traumatic injury .
- Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
- Results or Outcomes : The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .
Use of Selective Estrogen-Receptor Modulators (SERMs), Selective Estrogen-Receptor Downregulators (SERDs), Phytoestrogens, and Activators of Non-Genomic Estrogen-Like Signaling (ANGELS) Molecules as Treatment
- Scientific Field : Endocrinology .
- Application Summary : The possibility of using selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment has been explored .
- Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
- Results or Outcomes : The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .
Treatment of Prostate Cancer
- Scientific Field : Oncology .
- Application Summary : EHHB has been used in the treatment of prostate cancer .
- Methods of Application : A combination of 3 mg EHHB, 75 mg hydroxyprogesterone caproate, and 100 mg testosterone hexahydrobenzoate in 2 mL oil solution provided in ampoules has been marketed under the brand name Trinestril AP in Brazil .
- Results or Outcomes : The medication was effective in treating prostate cancer, but specific quantitative data or statistical analyses were not provided .
Treatment of Osteoporosis
- Scientific Field : Endocrinology .
- Application Summary : Due to its effects on bone health, estrogen has been used in the treatment of osteoporosis .
- Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
- Results or Outcomes : The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .
Treatment of Cardiovascular Diseases
- Scientific Field : Cardiology .
- Application Summary : Estrogen has been used in the treatment of cardiovascular diseases due to its effects on blood vessels .
- Methods of Application : The research was conducted using a sleeping-beauty transposon system to construct a tetracycline-induced HBx-expressing stable cell line .
- Results or Outcomes : The results suggest that estradiol benzoate inhibits the HBx protein and HBV transcription and replication .
Safety And Hazards
Future Directions
Estrogen is a potent neuroprotective and neurotrophic factor in the adult: it influences memory and cognition, decreases the risk and delays the onset of neurological diseases such as Alzheimer’s disease, and attenuates the extent of cell death that results from brain injuries such as cerebrovascular stroke and neurotrauma . Thus, estradiol appears to act at two levels: 1) it decreases the risk of disease or injury; and/or 2) it decreases the extent of injury incurred by suppressing the neurotoxic stimulus itself or increasing the resilience of the brain to a given injury .
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCALGRJCHPRV-BZDYCCQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934253 | |
Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol hexahydrobenzoate | |
CAS RN |
15140-27-9 | |
Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15140-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol hexahydrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015140279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL HEXAHYDROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI3496530P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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